人参皂苷Rh2

描述

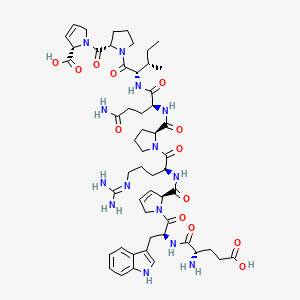

人参皂苷Rh2是一种天然皂苷,源自人参(Panax ginseng Meyer)的根部。它以其强大的抗癌特性而闻名,是人参的主要代谢产物之一。 This compound因其诱导细胞凋亡和抑制肿瘤生长的能力而被广泛研究用于治疗作用,尤其是在癌症治疗方面 .

科学研究应用

人参皂苷Rh2具有广泛的科学研究应用,包括:

化学: 用作研究皂苷的化学性质和反应的模型化合物。

生物学: 研究其对细胞代谢、凋亡和信号转导途径的影响。

作用机制

人参皂苷Rh2通过多种分子靶点和途径发挥其作用。 它通过激活内在和外在途径诱导细胞凋亡,涉及 Bcl-2、Bax 和胱天蛋白酶等蛋白质 . 此外,它通过 HIF1-α/PDK4 轴将肿瘤代谢从有氧糖酵解转变为氧化磷酸化,从而调节细胞能量代谢 . 这种双重机制增强了其抗癌功效并降低了耐药性 .

生化分析

Biochemical Properties

Ginsenoside Rh2 interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate several signaling pathways, such as those of PDZ-binding kinase/T-LAK cell-originated protein kinase, phosphatidylinositol 3-kinase, protein kinase B, mammalian target of rapamycin, epidermal growth factor receptor, p53, and reactive oxygen species . The amphipathic and lipid-soluble nature of Rh2 allows it to be integrated into the plasma membrane easily with membrane lipids, changing the membrane composition and fluidity, interacting with receptors, and activating cellular responses via cell signaling cascades .

Cellular Effects

Ginsenoside Rh2 exhibits anticancer activity in various human cancer cell lines both in vitro and in vivo . It has been shown to induce apoptosis and autophagy of cancer cells and inhibit proliferation, metastasis, invasion, and angiogenesis . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ginsenoside Rh2 exerts its effects at the molecular level through several mechanisms. It can induce apoptosis, arrest the cell cycle, inhibit proliferation, angiogenesis, and metastasis, and regulate the tumor microenvironment to promote immunity . It can also effectively reverse drug resistance and enhance therapeutic effects in cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, Ginsenoside Rh2 has shown changes in its effects over time. It has been observed that Rh2 levels in the plasma peaked at 19.0±2.0 μg/ml after 30 min of administration . Preclinical studies have shown Rh2 and aPPD demonstrated additive or synergistic anticancer effects in vitro and in vivo when combined with other anticancer drugs .

Dosage Effects in Animal Models

The effects of Ginsenoside Rh2 vary with different dosages in animal models. For instance, treatment with G-Rh2 significantly inhibited tumor proliferation and migration ability both in vitro and in vivo . Furthermore, G-Rh2 inhibited the tumor’s aerobic glycolytic capacity, including glucose uptake and lactate production, through the HIF1-α/PDK4 pathway .

Metabolic Pathways

Ginsenoside Rh2 is involved in several metabolic pathways. It has been shown to shift tumor metabolism from aerobic glycolysis to oxidative phosphorylation through regulating the HIF1-α/PDK4 axis .

Transport and Distribution

Ginsenoside Rh2 is transported and distributed within cells and tissues in a specific manner. The amphipathic and lipid-soluble nature of Rh2 allows it to be integrated into the plasma membrane easily with membrane lipids .

Subcellular Localization

The subcellular localization of Ginsenoside Rh2 and its effects on its activity or function are significant. For example, upregulated expression levels and mitochondrial localization of Bax and Bak while Smac and cytochrome c translocated from the mitochondria to the cytoplasm have been observed .

准备方法

合成路线和反应条件: 人参皂苷Rh2可以通过原人参二醇型人参皂苷的生物转化合成。 实验室环境下,报道的最高转化率约为95.89% . 此外,已经开发了基于脂质体的递送系统,以增强this compound的生物利用度和治疗效果 .

工业生产方法: this compound的工业生产涉及从人参中提取和纯化。 高效液相色谱 (HPLC) 和超高效液相色谱-串联质谱 (UHPLC-MS/MS) 等技术常用于人参皂苷的定量分析和纯化 .

化学反应分析

反应类型: 人参皂苷Rh2会经历各种化学反应,包括氧化、还原和取代。 研究表明它可以与与药代动力学和药效学相关的蛋白质相互作用,从而影响药物相互作用和治疗效果 .

常用试剂和条件: this compound反应中常用的试剂包括用于氧化的过氧化氢和用于还原的硼氢化钠。 反应条件通常涉及控制温度和pH值,以确保最佳的反应速率和产物产量 .

主要形成的产物: This compound反应形成的主要产物包括其苷元原人参二醇和表现出增强的生物活性的各种衍生物 .

相似化合物的比较

人参皂苷Rh2 因其强大的抗癌特性和调节多种信号通路的能力而成为人参皂苷中独一无二的。类似的化合物包括:

人参皂苷Rg3: 以其抗癌和抗炎特性而闻名。

人参皂苷Rh1: 表现出神经保护和抗炎作用。

人参皂苷Rb1: 主要以其抗氧化和抗衰老特性而闻名.

与这些化合物相比,this compound以其强大的细胞凋亡和代谢调节作用而脱颖而出,使其成为一种很有希望的癌症治疗候选药物 .

属性

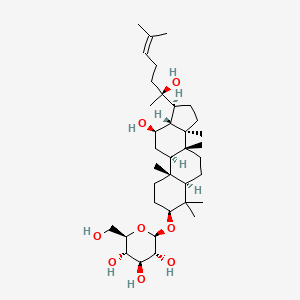

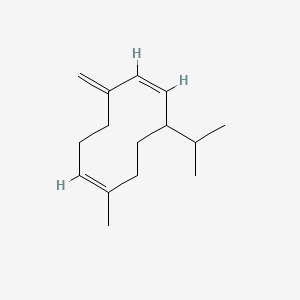

IUPAC Name |

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78214-33-2 | |

| Record name | (20R)-Ginsenoside Rh2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does ginsenoside Rh2 exert its anti-cancer effects?

A1: Ginsenoside Rh2 exhibits its anti-cancer activity through multiple mechanisms, including:

- Induction of Apoptosis: Ginsenoside Rh2 triggers apoptosis in various cancer cell lines, including human lung adenocarcinoma A549 cells [], human promyelocytic leukemia HL-60 cells [], and human ovarian cancer SKOV-3 cells [].

- Cell Cycle Arrest: Rh2 induces cell cycle arrest at the G0/G1 phase in several cancer cell lines, including human lung adenocarcinoma A549 cells [] and human promyelocytic leukemia HL-60 cells []. This arrest prevents uncontrolled cell division, a hallmark of cancer.

- Inhibition of Proliferation: Rh2 effectively inhibits the proliferation of various cancer cells, including human colon cancer cells [], human leukemia HL-60 cells [], and human ovarian cancer cells []. This anti-proliferative effect contributes significantly to its overall anti-cancer activity.

- Regulation of Signaling Pathways: Ginsenoside Rh2 modulates critical signaling pathways involved in cancer development and progression. For instance, it downregulates LPS-induced NF-κB activation through the inhibition of TAK1 phosphorylation in RAW 264.7 murine macrophages []. It also inhibits the activation of AP-1 and the protein kinase A pathway in lipopolysaccharide/interferon-gamma-stimulated BV-2 microglial cells [].

Q2: Does ginsenoside Rh2 exhibit any effects on multi-drug resistance (MDR) in cancer cells?

A2: Yes, research suggests that ginsenoside Rh2 can reverse P-glycoprotein (P-gp)-mediated multidrug resistance in certain cancer cell lines, such as MCF-7/ADM cells [, , ]. P-gp is a transmembrane protein that actively pumps drugs out of cells, contributing to MDR. Rh2's ability to reverse this resistance enhances the efficacy of conventional chemotherapeutic drugs.

Q3: How does ginsenoside Rh2 interact with the estrogen receptor?

A3: Ginsenoside Rh2 exhibits moderate estrogenic activity and functions as a potential estrogen receptor ligand []. It downregulates estrogen receptor α (ERα) and upregulates both mRNA and protein levels of estrogen receptor β (ERβ) in MCF-7 breast cancer cells []. This interaction with ERβ plays a crucial role in Rh2's anti-cancer effects in breast cancer cells.

Q4: Does ginsenoside Rh2 impact immune responses?

A4: Yes, studies indicate that ginsenoside Rh2 can enhance the antitumor immunological response. In a melanoma mice model, Rh2 inhibited tumor growth, prolonged survival time, and enhanced T-lymphocyte infiltration in tumors []. Additionally, Rh2 triggered cytotoxicity in spleen lymphocytes, suggesting its potential as an immunomodulator in cancer treatment.

Q5: What is the molecular formula and weight of ginsenoside Rh2?

A5: The molecular formula of ginsenoside Rh2 is C48H82O18, and its molecular weight is 946.1 g/mol.

Q6: Does ginsenoside Rh2 exhibit stereoisomerism?

A6: Yes, ginsenoside Rh2 exists as two stereoisomers: 20(S)-ginsenoside Rh2 and 20(R)-ginsenoside Rh2. These isomers differ in the spatial arrangement of atoms around the carbon atom at position 20.

Q7: Do the stereoisomers of ginsenoside Rh2 exhibit different biological activities?

A7: Yes, studies have demonstrated that the two stereoisomers often display distinct biological activities:

- Anti-tumor Activity: 20(S)-ginsenoside Rh2 generally shows more potent anti-tumor activity than 20(R)-ginsenoside Rh2 [, , ]. For example, in human colon cancer cells, only the 20(S)-isomer significantly reduced cell viability [].

- P-gp Modulation: Both 20(S)-Rh2 and 20(R)-Rh2 influence P-gp activity, but with different potencies and dose-dependency []. This difference highlights the stereoselective nature of P-gp regulation by ginsenoside Rh2 epimers.

Q8: How is ginsenoside Rh2 metabolized in the body?

A8: Ginsenoside Rh2 can be metabolized by human intestinal bacteria into other compounds, including protopanaxadiol []. The rate and extent of this metabolism can vary depending on factors such as the composition of an individual's gut microbiota.

Q9: Does the metabolism of ginsenoside Rh2 impact its biological activity?

A9: Yes, the metabolites of ginsenoside Rh2, such as protopanaxadiol, can also exhibit biological activities, including anti-tumor and anti-bacterial effects []. The relative potencies of these metabolites compared to the parent compound can vary.

Q10: What are the challenges associated with the formulation and delivery of ginsenoside Rh2?

A10: Ginsenoside Rh2, like many natural compounds, faces challenges related to its bioavailability and stability. Its poor water solubility and rapid metabolism can limit its therapeutic efficacy.

Q11: What strategies are being explored to overcome these challenges?

A11: Researchers are actively investigating various formulation strategies to improve the bioavailability and stability of ginsenoside Rh2, including:

- Niosomal Encapsulation: Encapsulating ginsenoside Rh2 in niosomes, a type of non-ionic surfactant vesicle, has shown promise in enhancing its stability and cellular uptake [, ].

- Liposomal Delivery Systems: Liposomes, spherical vesicles composed of phospholipid bilayers, can encapsulate and deliver ginsenoside Rh2, potentially improving its solubility, stability, and targeted delivery [, ].

- Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS containing ginsenoside Rh2 have been developed to improve its solubility, dissolution rate, and absorption in the small intestines [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

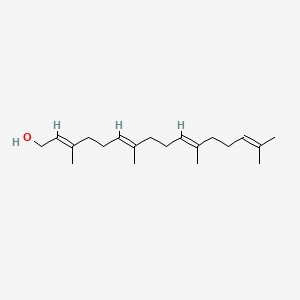

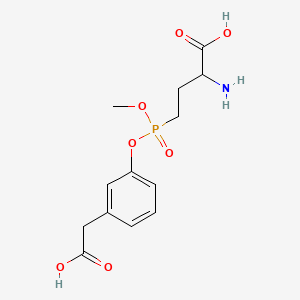

![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)